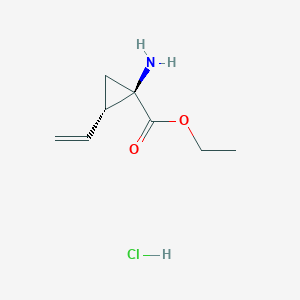

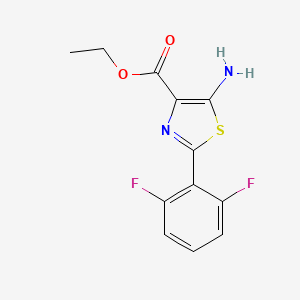

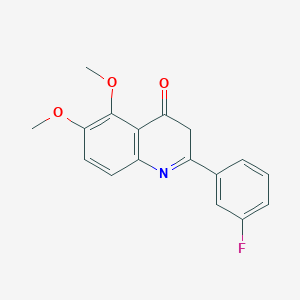

![molecular formula C8H5N3 B1511835 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1196151-62-8](/img/structure/B1511835.png)

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Overview

Description

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is a chemical compound with the empirical formula C8H5N3 . It is a solid substance .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrolo[2,3-b]pyridine motif . This motif has been used as a hinge binder in the design of FGFR inhibitors .Physical and Chemical Properties Analysis

This compound is a solid substance . Further physical and chemical properties are not mentioned in the available sources.Scientific Research Applications

Synthesis and Derivative Formation

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile and its derivatives have been extensively studied in synthetic chemistry. Salaheldin et al. (2010) describe the preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into substituted pyrrolo[3,2-b]pyridines using the Friedlander reaction. This process is significant for its high conversion rates and shorter reaction times when microwave irradiation is employed (Salaheldin et al., 2010).

Optical and Electronic Properties

The study of the structural and optical properties of pyrrolo[3,2-b]pyridine derivatives is pivotal in material science. Zedan et al. (2020) explored the optical functions of certain pyridine derivatives, revealing their potential in electronic applications, particularly in the fabrication of heterojunctions and as photosensors (Zedan et al., 2020).

Potential in Medicinal Chemistry

Pyrrolo[3,2-b]pyridine-3-carbonitrile derivatives have been studied for their biological and medicinal properties. For instance, Venkateshan et al. (2020) investigated azafluorene derivatives as inhibitors of SARS CoV-2 RdRp, demonstrating the potential of these compounds in antiviral drug development (Venkateshan et al., 2020).

Chemical Characterization and Analysis

Detailed structural and vibrational analyses of pyrrolo[3,2-b]pyridine derivatives have been conducted to understand their chemical nature better. Bahgat et al. (2009) utilized FT-IR and FT-Raman spectroscopy, alongside DFT calculations, to characterize such compounds, providing insights into their chemical behavior and stability (Bahgat et al., 2009).

Mechanism of Action

- FGFR inhibitors, including Erdafitinib and Pemigatinib, are under clinical investigation for cancer treatment .

Target of Action

- 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile primarily targets FGFR1, FGFR2, and FGFR3. FGFRs play a crucial role in signal transduction pathways related to organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

- this compound’s absorption depends on its route of administration (oral, intravenous, etc.). It distributes to tissues, including tumor sites. Hepatic metabolism likely occurs. Elimination occurs via urine and feces. Low molecular weight (like this compound) aids bioavailability .

Result of Action

Action Environment

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile has been reported to exhibit potent activities against the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3 . The FGFR family plays an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .

Cellular Effects

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been found to significantly inhibit the migration and invasion of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways .

Properties

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURZLRKJXZOAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735667 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196151-62-8 | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

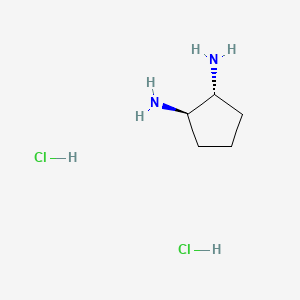

![N-[(Benzyloxy)carbonyl]-2,5-difluoro-D-phenylalanine](/img/structure/B1511755.png)

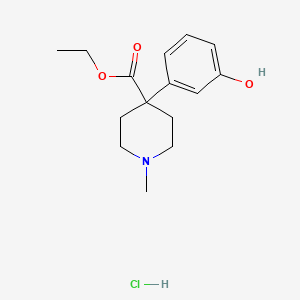

![Methyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B1511772.png)

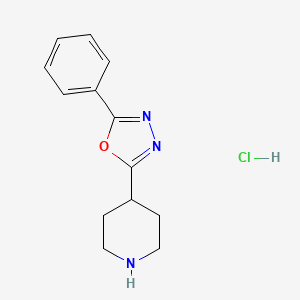

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1511787.png)

![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)